molecular formula C10H10N2O B1430697 1-ethyl-1H-indazole-3-carbaldehyde CAS No. 1554135-70-4

1-ethyl-1H-indazole-3-carbaldehyde

Cat. No.: B1430697
CAS No.: 1554135-70-4
M. Wt: 174.2 g/mol
InChI Key: BBXKKUZTAGQDHL-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by an ethyl group attached to the nitrogen atom at position 1 and an aldehyde group at position 3 of the indazole ring

Mechanism of Action

Target of Action

1-Ethyl-1H-indazole-3-carbaldehyde is a derivative of the indole family, which are known to be ideal precursors for the synthesis of active molecules . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They play a significant role in cell biology . The inhibition, regulation, and/or modulation, in particular, of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

Mode of Action

It is known that indole derivatives interact with their targets and cause changes that result in various biologically vital properties . These interactions can lead to the inhibition, regulation, and/or modulation of specific kinases, which can have therapeutic effects in the treatment of certain diseases .

Biochemical Pathways

It is known that indole derivatives can affect a variety of biochemical pathways due to their diverse biological activities . These pathways can lead to various downstream effects, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Pharmacokinetics

It is known that the properties of indole derivatives can impact their bioavailability .

Result of Action

It is known that indole derivatives can have various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-indazole-3-carbaldehyde typically involves the reaction of 1-ethylindazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 1-ethylindazole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO).

Major Products Formed:

Scientific Research Applications

1-Ethyl-1H-indazole-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1H-indazole-3-carbaldehyde: Lacks the ethyl group at position 1, which may affect its reactivity and biological activity.

    1-Methyl-1H-indazole-3-carbaldehyde: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.

    1-Phenyl-1H-indazole-3-carbaldehyde:

Uniqueness: 1-Ethyl-1H-indazole-3-carbaldehyde is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for the development of novel pharmaceuticals and other chemical entities.

Properties

IUPAC Name

1-ethylindazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-12-10-6-4-3-5-8(10)9(7-13)11-12/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXKKUZTAGQDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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